
2-(Bromomethyl)-3-nitro-5-(trifluoromethyl)pyridine
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Overview
Description
2-(Bromomethyl)-3-nitro-5-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of bromomethyl, nitro, and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-nitro-5-(trifluoromethyl)pyridine typically involves the bromination of 3-nitro-5-(trifluoromethyl)pyridine. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-nitro-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas, or metal hydrides like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Reduction: Formation of 2-(aminomethyl)-3-nitro-5-(trifluoromethyl)pyridine.
Scientific Research Applications
2-(Bromomethyl)-3-nitro-5-(trifluoromethyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: Potential intermediate in the synthesis of drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Agrochemicals: Used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Material Science: Employed in the synthesis of functional materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-nitro-5-(trifluoromethyl)pyridine depends on its chemical reactivity and the specific application. For example, in nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, allowing nucleophiles to attack and replace the bromine atom. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-nitro-5-(trifluoromethyl)pyridine: Lacks the methyl group, leading to different reactivity and applications.
2-(Chloromethyl)-3-nitro-5-(trifluoromethyl)pyridine:
2-(Bromomethyl)-3-amino-5-(trifluoromethyl)pyridine: Contains an amino group instead of a nitro group, leading to different chemical properties and applications.
Uniqueness
2-(Bromomethyl)-3-nitro-5-(trifluoromethyl)pyridine is unique due to the combination of bromomethyl, nitro, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C7H4BrF3N2O2 |
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Molecular Weight |
285.02 g/mol |
IUPAC Name |
2-(bromomethyl)-3-nitro-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4BrF3N2O2/c8-2-5-6(13(14)15)1-4(3-12-5)7(9,10)11/h1,3H,2H2 |
InChI Key |
NJOWVGDKFQRMJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])CBr)C(F)(F)F |
Origin of Product |
United States |
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